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Compound Name: Fenlean

Cat. No.: B1672511 Get Quote

Technical Support Center: Fenfluramine Dosage
in Special Populations
This technical support center provides guidance for researchers, scientists, and drug

development professionals on adjusting fenfluramine dosage in patients with renal or hepatic

impairment.

Frequently Asked Questions (FAQs)
Q1: How should the fenfluramine dosage be adjusted for patients with renal impairment?

A1: For patients with mild to moderate renal impairment (eGFR ≥30 mL/min/1.73m²), no

dosage adjustment is typically necessary. However, for severe renal impairment (eGFR 15 to

29 mL/min/1.73m²), the maximum recommended total daily dosage is 20 mg if the patient is not

taking concomitant stiripentol, and 17 mg if they are taking concomitant stiripentol plus

clobazam.[1][2][3] The use of fenfluramine in patients with end-stage renal disease (eGFR <15

mL/min/1.73m²) has not been studied, and it is unknown if fenfluramine or its metabolite,

norfenfluramine, are dialyzable.[2]

Q2: What are the dosage recommendations for patients with hepatic impairment?

A2: Dosage adjustments for patients with hepatic impairment are based on the Child-Pugh

classification. The recommendations vary depending on whether the patient is also being
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treated with stiripentol and clobazam. For detailed recommendations, please refer to the data

tables below. A pharmacokinetic study has shown that exposure to fenfluramine increases with

the severity of hepatic impairment.[4][5]

Q3: What is the mechanism of action of fenfluramine in treating seizures?

A3: The precise mechanism is not fully understood, but it is known that fenfluramine and its

active metabolite, norfenfluramine, increase the levels of serotonin in the brain.[6] This is

achieved by interacting with serotonin transporters.[6] They also act as agonists at specific

serotonin receptors, particularly 5-HT1D and 5-HT2C, which are believed to contribute to its

anti-seizure effects.[7]

Q4: Are there any major contraindications for fenfluramine use?

A4: Yes, fenfluramine is contraindicated in patients with a hypersensitivity to the drug or any of

its excipients. It should not be used within 14 days of taking monoamine oxidase inhibitors

(MAOIs) due to an increased risk of serotonin syndrome.[1]
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Issue Potential Cause Recommended Action

Unexpected Adverse Events in

a Patient with Mild Renal

Impairment

Although typically no dose

adjustment is needed,

individual patient variability can

affect drug tolerance.

Monitor the patient closely.

Consider a slower dose

titration. If adverse events

persist, a dosage reduction

may be warranted based on

clinical judgment.

Higher than Expected Plasma

Concentrations of

Fenfluramine in a Patient with

Hepatic Impairment

The metabolism of

fenfluramine is primarily

hepatic.[8] Impaired liver

function can lead to decreased

drug clearance and higher

plasma levels.

Follow the recommended

dosage adjustments for

hepatic impairment.

Therapeutic drug monitoring

can be a useful tool to guide

dosage adjustments in these

patients.

Reduced Efficacy When Co-

administered with Strong

CYP1A2 or CYP2D6 Inducers

Fenfluramine is metabolized by

several CYP enzymes,

including CYP1A2 and

CYP2D6.[8] Co-administration

with strong inducers of these

enzymes may increase the

metabolism of fenfluramine,

leading to lower plasma

concentrations and reduced

efficacy.

An increase in the fenfluramine

dosage may be necessary.

Monitor the patient's clinical

response and consider

therapeutic drug monitoring.

Patient Develops Symptoms of

Serotonin Syndrome

Concomitant use of other

serotonergic drugs can

increase the risk of serotonin

syndrome.

Immediately discontinue

fenfluramine and any other

serotonergic agents. Provide

supportive care.

Data Presentation
Table 1: Fenfluramine Dosage Adjustment in Patients
with Renal Impairment
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Degree of Renal
Impairment

eGFR
(mL/min/1.73m²)

Dosage Adjustment
(Without
Concomitant
Stiripentol)

Dosage Adjustment
(With Concomitant
Stiripentol plus
Clobazam)

Mild to Moderate ≥30
No adjustment

recommended[2][3]

No adjustment

recommended[2][3]

Severe 15 to 29

Maximum total daily

dosage of 20 mg[1][2]

[3]

Maximum total daily

dosage of 17 mg[1][2]

End-Stage Renal

Disease
<15 Not Studied[2] Not Studied[2]

Table 2: Fenfluramine Dosage Adjustment in Patients
with Hepatic Impairment

Hepatic Impairment
Classification (Child-Pugh
Score)

Dosage Adjustment
(Without Concomitant
Stiripentol)

Dosage Adjustment (With
Concomitant Stiripentol
plus Clobazam)

Mild (Child-Pugh A)
Maximum total daily dosage of

20 mg[1][3][9]

Maximum total daily dosage of

13 mg[2][3][9]

Moderate (Child-Pugh B)
Maximum total daily dosage of

20 mg[3]
Use not recommended[2][3]

Severe (Child-Pugh C)
Maximum total daily dosage of

17 mg[2][3]
Use not recommended[2][3]

Table 3: Pharmacokinetic Parameters of Fenfluramine in
Hepatic Impairment
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Hepatic Impairment Classification
AUC₀₋t Increase of Fenfluramine
(Compared to Normal Liver Function)

Mild (Child-Pugh A) 95%[1]

Moderate (Child-Pugh B) 113%[1]

Severe (Child-Pugh C) 185%[1]

Experimental Protocols
Protocol: A Phase 1, Open-Label, Parallel-Group Study
to Evaluate the Pharmacokinetics of Fenfluramine in
Subjects with Hepatic Impairment Compared to Healthy
Subjects
This protocol is based on a study investigating the impact of hepatic impairment on the

pharmacokinetics of fenfluramine.[4][5]

1. Study Population:

Hepatically Impaired Subjects: Male and female subjects aged 18 to 70 years with a clinical

diagnosis of stable, chronic mild, moderate, or severe hepatic impairment as defined by the

Child-Pugh classification.

Healthy Control Subjects: Healthy male and female subjects aged 18 to 70 years with normal

hepatic function, matched to the hepatically impaired subjects for age, sex, and body mass

index (BMI).

2. Study Design:

This is a single-dose, open-label, parallel-group study.

Subjects are assigned to one of four groups based on their hepatic function: mild

impairment, moderate impairment, severe impairment, or healthy controls.

3. Treatment Administration:
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All subjects receive a single oral dose of fenfluramine (e.g., 0.35 mg/kg).[4][5]

The drug is administered after an overnight fast.

4. Pharmacokinetic Sampling:

Serial blood samples are collected from each subject at predefined time points before and

after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96

hours post-dose).

Plasma is separated from the blood samples and stored frozen until analysis.

5. Bioanalytical Method:

Plasma concentrations of fenfluramine and its major active metabolite, norfenfluramine, are

determined using a validated high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS) method.

6. Pharmacokinetic Analysis:

The following pharmacokinetic parameters are calculated for fenfluramine and

norfenfluramine using non-compartmental methods:

Maximum plasma concentration (Cmax)

Time to maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve from time zero to the last measurable

concentration (AUC₀₋t)

Area under the plasma concentration-time curve from time zero to infinity (AUC₀₋inf)

Terminal elimination half-life (t½)

7. Statistical Analysis:

Pharmacokinetic parameters are summarized using descriptive statistics for each group.
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The effect of hepatic impairment on the pharmacokinetics of fenfluramine is assessed by

comparing the geometric mean ratios of Cmax and AUC for each impairment group to the

healthy control group.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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